Increased Computed Lipophilicity (XLogP3) Relative to Singly-Substituted Fmoc-Phenylalanine Analogs
The computed octanol-water partition coefficient (XLogP3-AA) of N-Fmoc-4-methyl-3-chloro-L-phenylalanine is 5.6, which is 0.6 log units higher than N-Fmoc-4-methyl-L-phenylalanine (XLogP3 = 5.0) and 0.3 log units higher than N-Fmoc-3-chloro-L-phenylalanine (XLogP3 = 5.3) [1]. This indicates that the dual-substituted derivative has measurably greater lipophilicity than either singly-substituted analog.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.6 |
| Comparator Or Baseline | N-Fmoc-4-methyl-L-phenylalanine XLogP3 = 5.0; N-Fmoc-3-chloro-L-phenylalanine XLogP3 = 5.3; N-Fmoc-4-chloro-L-phenylalanine XLogP3 = 5.3 |
| Quantified Difference | +0.6 log units vs. 4-methyl; +0.3 log units vs. 3-chloro and 4-chloro |
| Conditions | Computed using XLogP3 3.0 algorithm on PubChem; values retrieved from authoritative database entries |
Why This Matters
Higher lipophilicity can enhance membrane permeability of peptides incorporating this building block, making it a preferred choice in drug design programs targeting intracellular or CNS targets where passive diffusion is critical.
- [1] PubChem Compound Summaries: CID 156026373 (target), CID 7129826 (4-methyl), CID 2761466 (3-chloro), CID 2734471 (4-chloro). XLogP3-AA values retrieved May 2026. National Center for Biotechnology Information. View Source
